(E)-2-Decenoic acid

Beschreibung

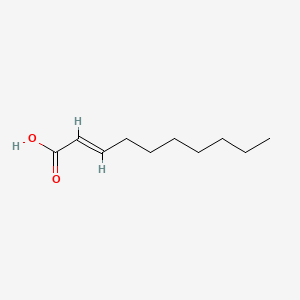

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-dec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBXVVIUZANZAU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904657 | |

| Record name | (E)-2-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless liquid; Peach-orange, slightly waxy aroma, colourless liquid with a bitter odour | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

161.00 to 162.00 °C. @ 15.00 mm Hg | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils, Soluble (in ethanol), insoluble in water, soluble in alcohol and fixed oils | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.923-0.933, 0.916-0.945 | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

334-49-6, 26446-27-5, 72881-27-7, 3913-85-7 | |

| Record name | trans-2-Decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5- AND 6-decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072881277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dec-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECENOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332T8TH7B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

12.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(E)-2-Decenoic Acid: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Activity

(November 2025) - This technical guide provides an in-depth overview of (E)-2-Decenoic acid, a medium-chain fatty acid with significant biological activity. It is intended for researchers, scientists, and drug development professionals interested in the natural origins, historical discovery, and key biological functions of this compound. This document details the primary natural sources, the timeline of its discovery alongside related compounds, quantitative data on its prevalence, detailed experimental methodologies for its analysis and functional characterization, and illustrates key signaling pathways it modulates.

Discovery and Natural Sources

The story of this compound is interwoven with the study of honey bee (Apis mellifera) biology and the chemical ecology of social insects. Its discovery is part of a broader effort to understand the chemical signals governing the complex social structure of honey bee colonies, which led to the identification of "queen substance."

Historical Context: The "Queen Substance"

In the mid-20th century, Dr. Colin G. Butler's pioneering work revealed that a chemical produced by the queen bee's mandibular glands was responsible for inhibiting ovary development in worker bees and preventing the rearing of new queens.[1] This undiscovered compound was termed "queen substance." In the early 1960s, the collaborative efforts of R.K. Callow and N.C. Johnston led to the successful isolation and identification of the primary active component of queen substance as (E)-9-oxodec-2-enoic acid (9-ODA).[1][2] This discovery was a landmark in chemical ecology and opened the door to identifying other bioactive fatty acids in bees.

Identification in Natural Sources

This compound has been identified in several natural sources, primarily associated with insects and plants:

-

Royal Jelly : It is a recognized constituent of royal jelly, a milky-white secretion from the hypopharyngeal and mandibular glands of worker honeybees.[3][4] Royal jelly is the exclusive food of queen bees and is rich in unique fatty acids.[5] this compound is found alongside more abundant fatty acids like 10-hydroxy-2-decenoic acid (10-HDA).[6][7]

-

Queen Bee Pheromones : This fatty acid is a component of the complex mixture of pheromones produced by the queen honey bee, which regulate colony behavior and social structure.[5][8][9]

-

Floral Attractants : A mixture containing 10-hydroxy-(E)-2-decenoic acid and 3-hydroxyoctanoic acid has been identified in the Oriental orchid (Cymbidium floribundum), where it serves to attract the Japanese honeybee (Apis cerana japonica).[6]

-

Bacterial Signaling : Derivatives of 2-decenoic acid are produced by bacteria and have been shown to act as chemical messengers that can inhibit the formation of biofilms.[10]

Quantitative Data

The concentration of this compound is significantly lower than that of other major fatty acids in royal jelly, such as 10-HDA. The tables below summarize the available quantitative data for key decenoic acids found in honey bee-related sources.

Table 1: Concentration of Key Decenoic Acids in Royal Jelly

| Compound | Source | Concentration Range | Reference(s) |

| 10-Hydroxy-2-decenoic acid (10-HDA) | Fresh Royal Jelly | 0.771 - 3.2 g/100g | [5][6][11] |

| 10-Hydroxydecanoic acid | Fresh Royal Jelly | 0.285 - 0.366 g/100g | [6] |

| This compound | Fresh Royal Jelly | < 0.1 g/100g | [6] |

Table 2: Concentration of 9-Oxo-2-decenoic acid (9-ODA) in Queen Honey Bees

| Compound | Source | Approximate Concentration | Reference(s) |

| 9-Oxo-2-decenoic acid (9-ODA) | Mandibular Gland of Mated, Laying Queen | 200 µg per queen | [12] |

Experimental Protocols

This section details the methodologies for the extraction, quantification, and functional analysis of this compound and related compounds.

Quantification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for the quantitative analysis of decenoic acids in royal jelly.

-

Sample Preparation :

-

Accurately weigh approximately 50 mg of royal jelly sample.

-

Dissolve the sample in 25 mL of a 50:50 (v/v) methanol-water solution.

-

Sonicate the mixture for at least 30 minutes to ensure complete dissolution.

-

Filter the solution sequentially through 0.45 µm and 0.2 µm nylon membrane filters.

-

For analysis, mix the filtered sample solution with an equal volume of an internal standard solution (e.g., 100 µg/mL methyl 4-hydroxybenzoate).[5]

-

-

Chromatographic Conditions :

-

Column : Zorbax Eclipse XDB-C18 (150 x 4.6 mm) or LiChrospher® RP-18.[5][8]

-

Mobile Phase : A mixture of methanol (B129727) and 0.1% aqueous phosphoric acid (pH 2.5), typically in a 55:45 or 50:50 (v/v) ratio.[5][8]

-

Flow Rate : 1.0 mL/min.[5]

-

Detection : UV absorbance at 215 nm.[5]

-

Column Temperature : 25°C.[5]

-

-

Quantification : A standard curve is constructed using serial dilutions of a pure this compound standard. The concentration in the sample is determined by comparing its peak area to the standard curve, normalized using the internal standard.

Estrogen Receptor Binding Assay

This compound has been shown to exhibit estrogenic activity by inhibiting the binding of 17β-estradiol to its receptor. A competitive binding assay is used to quantify this activity.

-

Preparation of Rat Uterine Cytosol :

-

Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.

-

The tissue is homogenized in an ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged at 105,000 x g for 60 minutes at 4°C.

-

The resulting supernatant, which contains the cytosolic estrogen receptors, is collected.[13]

-

-

Competitive Binding Assay :

-

A constant, single concentration of radiolabeled ³H-17β-estradiol (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol preparation.

-

Increasing concentrations of the test compound (this compound) are added to compete for binding to the estrogen receptor.

-

After incubation to reach equilibrium, the receptor-bound and free radioligand are separated (e.g., using hydroxylapatite).

-

The amount of bound radioactivity is measured using a scintillation counter.

-

-

Data Analysis : The data is plotted as the percentage of bound radioligand versus the log concentration of the competitor. A four-parameter Hill equation is used to fit the curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the radiolabeled estradiol (B170435) binding.[10]

ERK1/2 Activation Assay in Neuronal Cells

Derivatives of this compound can activate intracellular signaling pathways such as the ERK1/2 pathway. This can be measured using cell-based assays.

-

Cell Culture and Stimulation :

-

Primary cortical neurons are cultured in appropriate media.

-

Cells are serum-starved for a period (e.g., 6 hours) to reduce basal signaling activity.

-

Cells are then stimulated with the test compound (e.g., a derivative of this compound) for a specific time course (e.g., 5-30 minutes).

-

-

Protein Extraction and Western Blotting :

-

Following stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence.

-

-

Quantification : The intensity of the p-ERK1/2 bands is normalized to the intensity of the total ERK1/2 bands to determine the relative level of ERK1/2 activation.[14][15]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways associated with this compound.

Caption: Workflow for HPLC Quantification.

Caption: Estrogenic Activity Signaling Pathway.

Caption: ERK1/2 Activation Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Detection of ERK1/2 Activities Using Affinity Reagents | Springer Nature Experiments [experiments.springernature.com]

- 3. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apiservices.biz [apiservices.biz]

- 6. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. The Pherobase Synthesis - E2-9-oxo-10Acid | C10H16O3 [pherobase.com]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The functional property of royal jelly 10-hydroxy-2-decenoic acid as a melanogenesis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Differential Regulation of Mitogen-Activated Protein Kinases ERK1/2 and ERK5 by Neurotrophins, Neuronal Activity, and cAMP in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

The Biological Activity of trans-2-Decenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-Decenoic acid is a medium-chain unsaturated fatty acid that has garnered interest for its diverse biological activities. As a naturally occurring compound found in sources such as royal jelly, and as a signaling molecule in microorganisms, its potential applications in antimicrobial therapy, anti-inflammatory treatments, and metabolic regulation are areas of active investigation. This technical guide provides a comprehensive overview of the known biological activities of trans-2-decenoic acid, with a focus on its antimicrobial and anti-biofilm properties, anti-inflammatory effects, and its role as a potential peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts. It is important to note that much of the current research has focused on the cis isomer, cis-2-decenoic acid, and the related compound 10-hydroxy-trans-2-decenoic acid. This guide will draw upon this data to infer the potential activities of trans-2-decenoic acid, while clearly indicating where data for the trans isomer is lacking.

Antimicrobial and Anti-Biofilm Activity

Trans-2-decenoic acid and its isomers have demonstrated significant effects on microbial growth and, most notably, on the formation and dispersal of biofilms. Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antimicrobial agents.

Quantitative Data

The majority of quantitative data on biofilm inhibition and dispersal is available for cis-2-decenoic acid (C2DA). These values provide a benchmark for the potential activity of the trans isomer, although studies suggest the cis configuration is often more potent in biofilm dispersal.

| Compound | Activity | Organism(s) | Effective Concentration | Reference(s) |

| cis-2-Decenoic Acid | Biofilm Inhibition | Staphylococcus aureus (MRSA) | ≥ 125 µg/mL | [1] |

| cis-2-Decenoic Acid | Growth Inhibition | Staphylococcus aureus (MRSA) | ≥ 500 µg/mL | [1] |

| cis-2-Decenoic Acid | Biofilm Dispersion | Staphylococcus aureus, Bacillus cereus, Salmonella enterica, Escherichia coli | 310 nM | [2] |

| cis-2-Decenoic Acid | Biofilm Prevention | Pseudomonas aeruginosa PAO1 | 2.5 nM | [3] |

| cis-2-Decenoic Acid | Biofilm Prevention | E. coli and K. pneumoniae | 310 nM | [3] |

| trans-2-Decenoic Acid | Biofilm Dispersal | Staphylococcus aureus | No significant dispersal at 125 µg/mL | [4] |

Experimental Protocols

This method quantifies the total biomass of a biofilm.

-

Inoculum Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight with shaking. The overnight culture is then diluted to a standardized optical density (e.g., OD600 of 0.1) in fresh growth medium.

-

Plate Preparation: 100 µL of the prepared inoculum is added to the wells of a 96-well microtiter plate. Subsequently, 100 µL of serial dilutions of trans-2-decenoic acid (dissolved in a suitable solvent like ethanol (B145695) or DMSO, with appropriate solvent controls) in the same medium are added to achieve the desired final concentrations.

-

Incubation: The plate is incubated under static conditions at the optimal temperature for the test organism for 24-48 hours to allow for biofilm formation.

-

Quantification:

-

The planktonic cells are gently removed from the wells by aspiration.

-

The wells are washed with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

-

The adherent biofilms are stained with 100 µL of 0.1% crystal violet solution for 15 minutes at room temperature.

-

The excess stain is removed, and the wells are washed with water.

-

The bound crystal violet is solubilized by adding 200 µL of 30% acetic acid or 95% ethanol.

-

The absorbance is measured at 595 nm using a microplate reader. A decrease in absorbance in the treated wells compared to the control wells indicates biofilm inhibition.

-

This method allows for the real-time visualization of biofilm dispersal under dynamic conditions.

-

Biofilm Formation:

-

A flow cell system is assembled and sterilized.

-

The flow cell is inoculated with the bacterial culture and incubated for a few hours under no-flow conditions to allow for initial attachment.

-

A continuous flow of fresh medium is initiated at a low flow rate to allow for the development of a mature biofilm (typically 2-5 days).

-

-

Treatment and Visualization:

-

Once a mature biofilm has formed, the medium is switched to one containing the desired concentration of trans-2-decenoic acid.

-

The biofilm structure is monitored in real-time using confocal laser scanning microscopy, often with fluorescent stains to differentiate between live and dead cells.

-

-

Effluent Analysis: The effluent from the flow cell is collected before, during, and after treatment. The number of dispersed cells is quantified by plating the effluent and counting the colony-forming units (CFUs). An increase in CFUs during treatment indicates biofilm dispersal.

Signaling and Mechanism

Cis-2-decenoic acid is a diffusible signal factor (DSF) that can act as a quorum sensing (QS) molecule, a system of cell-to-cell communication that regulates gene expression in response to cell density. By interfering with QS signaling, these fatty acids can disrupt biofilm formation and promote dispersal. The trans isomer has been shown to be less active in this regard, suggesting that the stereochemistry of the double bond is crucial for its signaling function[4]. One proposed mechanism of action involves increasing the permeability of the bacterial cell membrane, which can potentiate the effects of conventional antibiotics.

Proposed role of trans-2-Decenoic Acid in quorum sensing and biofilm modulation.

Anti-inflammatory Activity

Medium-chain fatty acids, including derivatives of decenoic acid, have been investigated for their anti-inflammatory properties. The primary mechanism appears to be the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Quantitative Data

Specific IC50 values for the direct anti-inflammatory effects of trans-2-decenoic acid are not widely reported. However, the related compound 10-hydroxy-trans-2-decenoic acid (10-HDA) has been shown to attenuate inflammatory responses.

| Compound | Activity | Cell Line/Model | Effect | Reference(s) |

| 10-hydroxy-trans-2-decenoic acid | Anti-inflammatory | Rat Vascular Smooth Muscle Cells | Reduced Angiotensin II-induced IL-6 and CRP production | [5] |

Experimental Protocols

This protocol measures the effect of a compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of trans-2-decenoic acid for a specified period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Quantification: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of cytokines in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest. A reduction in cytokine levels in the treated groups compared to the LPS-only control indicates anti-inflammatory activity.

Signaling Pathway: NF-κB Inhibition

The canonical NF-κB pathway is a primary target for anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Trans-2-decenoic acid and related fatty acids may inhibit this pathway by preventing the phosphorylation and degradation of IκB.

Inhibition of the canonical NF-κB signaling pathway by trans-2-Decenoic Acid.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes. Fatty acids are natural ligands for PPARs, and there is evidence to suggest that decenoic acid derivatives may act as PPARγ agonists.

Quantitative Data

| Compound | Activity | Assay System | Effect | Reference(s) |

| Medium-Chain Fatty Acids | PPARγ Agonist | Cell-based reporter assays | Partial agonism | [5] |

Experimental Protocols

This cell-based assay is used to screen for and quantify the agonist or antagonist activity of test compounds on PPARγ.

-

Cell Line: A mammalian cell line (e.g., HEK293) is engineered to constitutively express the human PPARγ and a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE).

-

Cell Plating: The reporter cells are plated in a 96-well plate.

-

Compound Treatment: The cells are treated with various concentrations of trans-2-decenoic acid. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

-

Incubation: The plate is incubated for 16-24 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Luminescence Reading: A luciferase detection reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the level of PPARγ activation, is measured using a luminometer. An increase in luminescence in the treated wells compared to the vehicle control indicates agonist activity.

Signaling Pathway: PPARγ Activation

As a ligand, trans-2-decenoic acid would enter the cell and bind to the ligand-binding domain of PPARγ in the nucleus. This binding induces a conformational change in the receptor, causing the dissociation of corepressors and the recruitment of coactivators. The PPARγ-coactivator complex then binds to PPREs in the promoter regions of target genes, leading to the regulation of their transcription.

Activation of PPARγ by trans-2-Decenoic Acid.

Conclusion and Future Directions

Trans-2-decenoic acid exhibits a range of biological activities that warrant further investigation for its therapeutic potential. While its antimicrobial and anti-biofilm effects appear to be less potent than its cis isomer, its potential roles in modulating inflammation and metabolism through the NF-κB and PPARγ pathways, respectively, are promising.

A significant gap in the current research is the lack of specific quantitative data (IC50 and EC50 values) for trans-2-decenoic acid across these biological activities. Future research should focus on:

-

Direct comparative studies: Head-to-head comparisons of the cis and trans isomers of 2-decenoic acid are needed to definitively establish their relative potencies in various assays.

-

Quantitative analysis: Determination of the IC50 and EC50 values of trans-2-decenoic acid for its anti-inflammatory and PPARγ agonist activities is crucial for understanding its therapeutic window.

-

Mechanism of action: Detailed mechanistic studies are required to elucidate the precise molecular interactions of trans-2-decenoic acid with its targets, particularly its binding affinity for PPARγ and its specific effects on the components of the NF-κB signaling cascade.

By addressing these knowledge gaps, the scientific community can better evaluate the potential of trans-2-decenoic acid as a lead compound for the development of novel therapeutics for infectious diseases, inflammatory conditions, and metabolic disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]

- 5. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of (E)-2-Decenoic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Decenoic acid is a medium-chain fatty acid that has garnered interest within the scientific community for its potential therapeutic applications. As a naturally occurring compound found in sources such as royal jelly, it presents a promising scaffold for the development of novel pharmaceuticals.[1] This technical guide provides a comprehensive overview of the initial screening of this compound's bioactivity, with a focus on its potential antimicrobial, anti-inflammatory, and anticancer properties. Given the limited direct quantitative data for this compound, this guide incorporates data from structurally similar and well-studied fatty acids, such as 10-hydroxy-2-decenoic acid (10-HDA) and cis-2-decenoic acid, to provide a relevant framework for preliminary assessment.

Bioactivity Profile of this compound and Related Compounds

Initial investigations into the bioactivity of this compound and its analogs have revealed a spectrum of potentially beneficial effects. These include antimicrobial and anti-biofilm activity, modulation of inflammatory responses, and cytotoxic effects against various cancer cell lines.

Antimicrobial and Quorum Sensing Inhibition Activity

This compound and its isomers have demonstrated notable effects against a range of microbial pathogens. A key mechanism underlying this activity is the inhibition of quorum sensing, a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor expression.[2][3][4] By disrupting these communication pathways, these fatty acids can prevent the establishment of resilient bacterial communities.[2] The cis-isomer, cis-2-decenoic acid, has been shown to inhibit biofilm formation by Staphylococcus aureus at concentrations of 125 µg/mL and bacterial growth at concentrations at or above 500 µg/mL.[5]

Table 1: Antimicrobial and Anti-biofilm Activity of 2-Decenoic Acid Isomers

| Compound | Organism | Activity | Concentration | Reference |

| cis-2-Decenoic acid | Staphylococcus aureus | Biofilm Inhibition | 125 µg/mL | [5] |

| cis-2-Decenoic acid | Staphylococcus aureus | Growth Inhibition | ≥ 500 µg/mL | [5] |

| cis-2-Decenoic acid | Various Bacteria | Biofilm Dispersion | Not specified | [3][6] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. This compound and related fatty acids are believed to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[7] For instance, 10-HDA has been shown to reduce the production of pro-inflammatory cytokines like IL-8, IL-1β, and TNF-α in human colon cancer cells.[1] Specifically, IL-8 was significantly decreased by 3 mM of 10-HDA.[1]

Table 2: Anti-inflammatory Activity of Related Fatty Acids

| Compound | Cell Line | Parameter | Effect | Concentration | Reference |

| 10-Hydroxy-2-decenoic acid | WiDr (human colon cancer) | IL-8 Production | Dramatic decline | 3 mM | [1] |

| 10-Hydroxy-2-decenoic acid | WiDr (human colon cancer) | IL-1β Production | Significant decrease | Not specified | [1] |

| 10-Hydroxy-2-decenoic acid | WiDr (human colon cancer) | TNF-α Production | Significant decrease | Not specified | [1] |

| 10-Hydroxy-2-decenoic acid | WiDr (human colon cancer) | NF-κB | Reduced | Not specified | [1] |

Anticancer Activity

The potential of fatty acids as anticancer agents has been an area of active research. 10-HDA, a close structural analog of this compound, has demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins.[8][9]

Table 3: Cytotoxic Activity of 10-Hydroxy-2-decenoic acid (10-HDA)

| Cell Line | Activity | Value | Reference |

| HepG2 (Human Hepatoma) | CC50 | 59.6 µg/mL | [8][9] |

| THLE-3 (Normal Human Liver) | CC50 | 106.4 µg/mL | [8][9] |

| MCF-7 (Human Breast Cancer) | LC50 | 190 µg/mL | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the initial screening of this compound's bioactivity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standardized level (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Cell culture medium and supplements

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding a negative control group.[7]

-

Incubate the plates for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess Reagent to the supernatant and measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-only control.

Anticancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Cell culture medium and supplements

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of this compound.

-

Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Visualizations

The biological effects of this compound and related fatty acids are mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation.[11] Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] Fatty acids may inhibit this pathway at various points, leading to a reduction in the inflammatory response.

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.

MAPK Signaling Pathway in Cell Proliferation and Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and stress responses.[13][14][15] It typically involves a series of protein kinases that phosphorylate and activate one another. In the context of inflammation and cancer, the MAPK pathway can be activated by various stimuli, leading to the activation of transcription factors that regulate gene expression. Fatty acids have been shown to modulate this pathway, which may contribute to their anti-inflammatory and anticancer effects.[16][17]

Caption: Overview of the MAPK signaling cascade and a potential point of inhibition.

Experimental Workflow for Bioactivity Screening

The initial screening of a compound's bioactivity typically follows a tiered approach, starting with broad in vitro assays and progressing to more specific mechanistic studies.

Caption: A tiered experimental workflow for the initial bioactivity screening of this compound.

Conclusion

This compound and its structural analogs represent a promising class of bioactive lipids with potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. This technical guide provides a foundational framework for the initial in vitro screening of this compound. The presented experimental protocols and data from related compounds offer a starting point for researchers to quantitatively assess its efficacy and elucidate its mechanisms of action. Further investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted to fully realize its therapeutic potential.

References

- 1. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

- 13. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 14. youtube.com [youtube.com]

- 15. origene.com [origene.com]

- 16. Eicosapentaenoic acid and docosahexaenoic acid modulate MAP kinase (ERK1/ERK2) signaling in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Eicosapentaenoic acid and docosahexaenoic acid modulate mitogen-activated protein kinase activity in endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurotrophic Effects of (E)-2-Decenoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Decenoic acid and its derivatives, a class of medium-chain fatty acids, have emerged as promising molecules with significant neurotrophic properties. This technical guide provides a comprehensive overview of the current understanding of their effects on neuronal survival, differentiation, and synaptic plasticity. We delve into the molecular mechanisms of action, focusing on the activation of key intracellular signaling pathways that mimic the effects of traditional neurotrophic factors. This document summarizes the key quantitative data from preclinical studies, outlines detailed experimental protocols for investigating these effects, and provides visual representations of the underlying signaling cascades and experimental workflows.

Introduction

Neurotrophic factors are essential for the development, maintenance, and plasticity of the nervous system. However, their therapeutic application is often limited by poor blood-brain barrier permeability and unfavorable pharmacokinetic profiles. Small molecules that can mimic the effects of neurotrophins present a viable alternative for the treatment of various neurological disorders. This compound and its derivatives, particularly the ethyl ester form (DAEE), have been identified as potent activators of neurotrophic signaling pathways.[1] This guide serves as a technical resource for researchers interested in exploring the therapeutic potential of these compounds.

Signaling Mechanisms of this compound Derivatives

This compound derivatives exert their neurotrophic effects by activating intracellular signaling cascades that are also downstream of neurotrophin receptor tyrosine kinases (Trks), although their action appears to be Trk-independent.[1][2] The primary pathways involved are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

MAPK/ERK Pathway

DAEE has been shown to induce the phosphorylation and activation of MEK, which in turn phosphorylates and activates ERK1/2.[2] Activated ERK1/2 translocates to the nucleus and phosphorylates the transcription factor cAMP Response Element-Binding Protein (CREB).[2]

PI3K/Akt Pathway

In addition to the MAPK/ERK pathway, DAEE also activates the PI3K/Akt signaling cascade. Akt, a serine/threonine kinase, plays a crucial role in promoting cell survival and proliferation.

The signaling cascade initiated by this compound derivatives is depicted in the following diagram:

Caption: Signaling pathway of this compound derivatives.

Quantitative Data on Neurotrophic Effects

The neurotrophic effects of this compound derivatives have been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Effects of this compound Ethyl Ester (DAEE) on Neuronal Cells

| Parameter | Cell Type | Concentration | Time | Effect | Reference |

| p-ERK1/2 Levels | Cultured cortical/hippocampal neurons | 10 µM | 15 min - 2 h | Gradual increase, maximal at 2h | |

| p-CREB Levels | Cultured cortical/hippocampal neurons | 10 µM | - | Increased phosphorylation | |

| BDNF mRNA Expression | Cultured cortical/hippocampal neurons | 10 µM | - | Increased expression | |

| Neurotrophin-3 mRNA Expression | Cultured cortical/hippocampal neurons | 10 µM | - | Increased expression | |

| Synapse-specific Protein Levels | Cultured cortical/hippocampal neurons | 10 µM | - | Increased synaptophysin, synapsin-1, syntaxin |

Table 2: In Vivo Effects of this compound Ethyl Ester (DAEE)

| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |

| Cerebral Infarction (MCAO) in Mice | 100 µg/kg, i.p. at 0.5, 24, 48, 72h post-MCAO | Neurological deficit score | Significant improvement at 48, 72, 96h | [3][4] |

| p-ERK1/2 levels in infarct border | Enhanced number of p-ERK1/2 positive cells | [3][4] | ||

| Infarct volume | No significant change | [3][4] | ||

| Spinal Cord Injury in Rats | 150 µg/kg, administered post-injury | Functional recovery | Improved locomotor activity | [5][6] |

| Lesion size | Decreased lesion size | [5][6] | ||

| p-ERK1/2 activation in injury site | Increased activation | [5][6] | ||

| Bcl-2 and BDNF mRNA expression | Enhanced expression | [5][6] | ||

| Neuronal survival | Increased neuronal survival | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the neurotrophic effects of this compound derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the neurotrophic properties of a test compound.

Caption: Experimental workflow for neurotrophic compound evaluation.

Primary Cortical Neuron Culture (Rat Embryo)

-

Preparation: Coat culture plates with Poly-D-Lysine (100 µg/mL) overnight at 37°C, followed by three washes with sterile water. Then, coat with Laminin (10 µg/mL) for at least 2 hours at 37°C.

-

Dissection: Euthanize a pregnant E18 rat and harvest the embryos. Dissect the cortices from the embryonic brains in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Dissociation: Incubate the cortical tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C. Stop the digestion with DMEM containing 10% Fetal Bovine Serum (FBS).

-

Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin. Plate the cells onto the pre-coated culture plates.

-

Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 3-4 days.

Western Blotting for Phosphorylated ERK1/2

-

Cell Lysis: After treatment with the test compound, wash the cultured neurons with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Real-Time Quantitative PCR (RT-qPCR) for BDNF mRNA

-

RNA Extraction: Following treatment, extract total RNA from the cultured neurons using a commercial RNA isolation kit (e.g., TRIzol reagent or column-based kits).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Perform quantitative PCR using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. Use primers specific for BDNF and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative expression of BDNF mRNA using the ΔΔCt method.

Conclusion

This compound and its derivatives represent a promising class of small molecules with potent neurotrophic activity. Their ability to activate key signaling pathways involved in neuronal survival, growth, and plasticity, coupled with favorable pharmacokinetic properties, makes them attractive candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders. The experimental protocols and data presented in this guide provide a solid foundation for further research into the mechanisms and applications of these compounds.

References

- 1. Middle Cerebral Artery Occlusion in Mice - JoVE Journal [jove.com]

- 2. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 5. Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol [jove.com]

Estrogenic Activity of Fatty Acids from Royal Jelly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the estrogenic activity of specific fatty acids found in royal jelly. It summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the involved signaling pathways and experimental workflows.

Introduction

Royal jelly, a secretion from honeybees (Apis mellifera), has been recognized for its various health benefits, including potential estrogen-like effects. These effects are not attributed to steroid hormones but rather to a unique profile of medium-chain fatty acids. This guide focuses on the scientific evidence elucidating the mechanisms by which these fatty acids interact with estrogen receptors and modulate downstream signaling pathways, making them intriguing candidates for further research and potential drug development.

Identified Estrogenic Fatty Acids in Royal Jelly

Several fatty acids isolated from royal jelly have demonstrated estrogenic activity. The primary compounds of interest discussed in this guide are:

-

10-Hydroxy-trans-2-decenoic acid (10H2DA)

-

10-Hydroxydecanoic acid (10HDA)

-

trans-2-Decenoic acid (2DEA)

-

3,10-Dihydroxydecanoic acid (3,10DDA)

-

Sebacic acid (SA)

Quantitative Data Summary

The estrogenic activity of these fatty acids has been quantified through various in vitro assays. The following tables summarize the key findings from pivotal studies in the field.

Table 1: Estrogen Receptor β (ERβ) Competitive Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) values of royal jelly fatty acids for binding to the estrogen receptor β, as determined by a competitive binding assay using radiolabeled 17β-estradiol.[1]

| Compound | IC50 (µM) for ERβ Binding |

| 10-Hydroxy-trans-2-decenoic acid (10H2DA) | 90 |

| 10-Hydroxydecanoic acid (10HDA) | 140 |

| trans-2-Decenoic acid (2DEA) | 17 |

| 24-Methylenecholesterol | 6.0 |

| Diethylstilbestrol (Positive Control) | 0.021 |

Data from Suzuki et al., 2008.[1]

Table 2: Estrogenic Activity in Reporter Gene Assays

This table summarizes the effects of royal jelly fatty acids on the transcriptional activity of estrogen receptors in cells transfected with an estrogen-responsive element (ERE) linked to a luciferase reporter gene.

| Compound | Cell Line | Transfected Receptor | Concentration | Observed Effect |

| 10H2DA, 10HDA, 2DEA, 24-Methylenecholesterol | CHO-K1 | ERα, ERβ | Not specified | Enhanced transcription of a reporter gene containing an ERE.[1] |

| 10H2DA, 3,10DDA, SA | HeLa | ERα | 10⁻¹⁰–10⁻⁵ M | No significant activation in the absence of E2.[2][3] |

| 10H2DA, 3,10DDA, SA | HeLa | ERβ | 10⁻¹⁰–10⁻⁵ M | Inhibition of ERE-mediated transactivation in the absence of E2.[2][3] |

| 10H2DA, 3,10DDA, SA | HeLa | ERα, ERβ | 10⁻⁷–10⁻⁶ M (in presence of 10⁻⁹ M E2) | Inhibition of E2-induced ERE-activity.[2][3] |

Data from Suzuki et al., 2008[1] and Moutsatsou et al., 2010.[2][3]

Table 3: Effect on MCF-7 Breast Cancer Cell Proliferation

This table outlines the proliferative effects of royal jelly fatty acids on the estrogen-responsive human breast cancer cell line, MCF-7.

| Compound | Concentration | Observation |

| 10H2DA, 10HDA, 2DEA, 24-Methylenecholesterol | Not specified | Enhanced MCF-7 cell proliferation; this effect was blocked by the estrogen receptor antagonist tamoxifen.[1] |

Data from Suzuki et al., 2008.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from the methodology used by Suzuki et al. (2008) to assess the binding affinity of royal jelly fatty acids to estrogen receptors.

Objective: To determine the ability of test compounds to compete with radiolabeled 17β-estradiol for binding to ERα and ERβ.

Materials:

-

Recombinant human ERα and ERβ

-

[³H]17β-estradiol

-

Test compounds (royal jelly fatty acids)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation cocktail

Procedure:

-

Reaction Mixture Preparation: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of recombinant ERα or ERβ, and a fixed concentration of [³H]17β-estradiol.

-

Addition of Competitors: Add varying concentrations of the test compounds or a known competitor (e.g., diethylstilbestrol) to the reaction mixtures. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Incubate the mixtures at 4°C for a specified period (e.g., 18-24 hours) to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add cold DCC suspension to each tube to adsorb the unbound [³H]17β-estradiol.

-

Centrifugation: Centrifuge the tubes to pellet the DCC with the adsorbed unbound ligand.

-

Measurement of Radioactivity: Transfer the supernatant, containing the ER-bound [³H]17β-estradiol, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. The IC50 value is determined by plotting the percentage of specific binding against the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Luciferase Reporter Gene Assay

This protocol is based on the methodology described by Suzuki et al. (2008) and Moutsatsou et al. (2010) to measure the transcriptional activation of estrogen receptors.

Objective: To quantify the ability of royal jelly fatty acids to activate gene transcription through an estrogen-responsive element (ERE).

Materials:

-

A suitable cell line (e.g., HeLa, CHO-K1)

-

Expression plasmids for human ERα and ERβ

-

A reporter plasmid containing one or more copies of the vitellogenin ERE upstream of a minimal promoter driving the firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

Cell culture medium and supplements.

-

Transfection reagent.

-

Test compounds (royal jelly fatty acids).

-

Luciferase assay reagents.

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates at an appropriate density.

-

Transfection: Co-transfect the cells with the ER expression plasmid, the ERE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After a recovery period, replace the medium with fresh medium containing various concentrations of the test compounds or a positive control (e.g., 17β-estradiol). A vehicle control is also included.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as fold induction relative to the vehicle control.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This protocol is based on the methodology used by Suzuki et al. (2008) to assess the mitogenic effect of royal jelly fatty acids.

Objective: To determine the effect of royal jelly fatty acids on the proliferation of the estrogen-responsive MCF-7 human breast cancer cell line.

Materials:

-

MCF-7 cells.

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS).

-

Hormone-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped FBS).

-

Test compounds (royal jelly fatty acids).

-

A positive control (e.g., 17β-estradiol).

-

An antagonist for confirmation (e.g., tamoxifen).

-

A cell viability/proliferation reagent (e.g., MTT, WST-1, or a luminescent ATP-based assay).

Procedure:

-

Hormone Deprivation: Culture MCF-7 cells in hormone-depleted medium for several days to synchronize the cells and minimize the effects of endogenous estrogens.

-

Cell Seeding: Seed the hormone-deprived cells in multi-well plates.

-

Treatment: Replace the medium with fresh hormone-depleted medium containing various concentrations of the test compounds, a positive control, or a vehicle control. For antagonist experiments, co-treat cells with the test compound and an antagonist.

-

Incubation: Incubate the cells for a specified period (e.g., 3-6 days).

-

Proliferation Assessment: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

Experimental Workflows

Conclusion

The fatty acids present in royal jelly exhibit clear estrogenic activity, primarily through interaction with and modulation of estrogen receptor β. While their binding affinity is weaker than that of 17β-estradiol, they can activate estrogen-responsive genes and promote the proliferation of estrogen-dependent cells. A notable mechanism of action is the modulation of ER recruitment to target gene promoters, which can be either agonistic or antagonistic depending on the presence of estradiol. These findings highlight the potential of royal jelly fatty acids as selective estrogen receptor modulators (SERMs) and warrant further investigation for their therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the pharmacological potential of these natural compounds.

References

A Comprehensive Technical Guide to the Physical Properties of trans-2-Decenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Decenoic acid, a monounsaturated medium-chain fatty acid, is a molecule of significant interest across various scientific disciplines, including microbiology, biochemistry, and pharmacology. Its presence in natural sources and its diverse biological activities, such as interfering with bacterial quorum sensing and biofilm formation, underscore its potential in the development of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the core physical properties of trans-2-decenoic acid, supplemented with detailed experimental protocols and a visualization of its metabolic context to support further research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of trans-2-decenoic acid are summarized in the tables below. These properties are crucial for its handling, formulation, and application in experimental settings.

General Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₈O₂ | [2][3][4] |

| Molecular Weight | 170.25 g/mol | [2][3][4] |

| IUPAC Name | (2E)-dec-2-enoic acid | [3] |

| CAS Number | 334-49-6 | [4][5] |

| Physical State | Solid or Colorless to light yellow clear liquid | [2][4][6] |

| Odor | Fresh, fruity (peach), slightly oily and waxy | [1] |

Physicochemical Data

| Property | Value | Conditions | Source |

| Melting Point | 12 °C | 760.00 mm Hg | [1][6] |

| 18.83 °C | (estimate) | [4] | |

| Boiling Point | 161.00 to 162.00 °C | @ 15.00 mm Hg | [1][3][7] |

| 278-279 °C | @ 1 atm | [1] | |

| 135-121 °C | @ 2.5 mmHg | [4] | |

| 120 - 122 °C | @ 0.2 mmHg | [2] | |

| Density | 0.92 - 0.93 g/mL | @ 25 °C | [1] |

| 0.925 g/mL | [4] | ||

| 0.930 g/mL | [2] | ||

| Refractive Index | ~1.46 | @ 20.00 °C | [1] |

| 1.456 - 1.466 | @ 20.00 °C | [6][7] | |

| 1.460 | [2] | ||

| Water Solubility | 86.48 mg/L | @ 25 °C (estimated) | [3] |

| Practically insoluble | [3] | ||

| Solubility in other solvents | Soluble in oils, alcohol, and fixed oils. | [6][8] | |

| LogP | 3.715 | (estimated) | [3] |

| Flash Point | 160 °C | [4] | |

| > 100.00 °C | [7] |

Spectral Data

| Spectrum Type | Solvent | Key Peaks/Shifts (ppm) | Source |

| ¹H NMR | CDCl₃ | 0.88, 1.28, 2.20, 5.80, 7.07 | [6] |

| ¹³C NMR | CDCl₃ | 14.08, 22.72, 28.04, 29.20, 31.85, 32.39, 120.86, 152.35, 172.42 | [6][8] |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical properties of fatty acids like trans-2-decenoic acid. These protocols are based on standard laboratory practices and can be adapted for specific experimental requirements.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For fatty acids, which may melt over a small range, the melting range is often reported.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of trans-2-decenoic acid is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid down. The packed sample height should be 2-3 mm.[9]

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to approach the expected melting point.

-

When the temperature is about 10-15°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate determination.[9]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]

Determination of Boiling Point (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the tube to the thermometer

Procedure:

-

Place a small amount (0.5-1 mL) of liquid trans-2-decenoic acid into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the sample.[10]

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[10]

-

Immerse the assembly into a heating bath.

-

Heat the bath gently. As the liquid heats, air will be expelled from the capillary tube.

-

Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the boiling point has been exceeded.[10]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and liquid begins to enter the capillary tube.[10]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Pipettes

-

Analytical balance

Procedure for Qualitative Solubility:

-

Add a small, measured amount of trans-2-decenoic acid (e.g., 10 mg) to a test tube.

-

Add a measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or a nonpolar organic solvent like hexane).

-